4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a benzamide derivative featuring a 2,3-dihydro-1,3-benzothiazole core. The compound is structurally characterized by:
- A 4-ethoxy substituent on the benzamide aromatic ring.
- A 3-(2-methoxyethyl) group attached to the dihydrobenzothiazole ring.
- A conjugated imine (C=N) bond in the thiazole ring, stabilized by resonance .
Its synthesis likely involves condensation reactions between substituted benzoyl chlorides and thiazole precursors, as seen in analogous compounds .
Properties
IUPAC Name |
4-ethoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-3-24-15-10-8-14(9-11-15)18(22)20-19-21(12-13-23-2)16-6-4-5-7-17(16)25-19/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJQYKSUEPNZMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization One common method involves the condensation of 2-aminothiophenol with an appropriate aldehyde to form the benzothiazole core
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular pathways and biological responses, making the compound useful for studying these processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues and their differentiating features:
Crystallographic and Computational Data
- Target Compound : Predicted to adopt a planar conformation due to conjugation, with intramolecular hydrogen bonds (N–H···O) stabilizing the Z-configuration .
- Analogues: The methyl-substituted analogue crystallizes in the monoclinic space group P2₁/c with a dihedral angle of 85.2° between benzamide and thiazole rings. Sulfonyl-containing derivatives exhibit stronger intermolecular hydrogen bonds (e.g., S=O···H–N), enhancing stability .
Pharmacokinetic Properties
- Metabolic Stability : Ethoxy groups are more resistant to oxidative metabolism than methoxy groups, suggesting longer half-life .
Biological Activity
4-ethoxy-N-[(2Z)-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, comparative efficacy with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a benzothiazole core with an ethoxy group and a methoxyethyl substituent, contributing to its unique pharmacological profile. The IUPAC name of the compound reflects its complex structure:
- IUPAC Name : this compound
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound interacts with various enzymes involved in cellular signaling pathways. This interaction can modulate enzyme activity, influencing processes such as cell proliferation and apoptosis.
-
Pathway Modulation : It has been shown to affect critical signaling pathways including:
- Mitogen-Activated Protein Kinase (MAPK) Pathway : Involved in cell growth and differentiation.
- Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) Pathway : Plays a crucial role in immune response and inflammation.
- Phosphoinositide 3-Kinase (PI3K) Pathway : Important for cellular growth and survival.
Antibacterial and Antifungal Properties
Research indicates that benzothiazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have demonstrated that derivatives similar to this compound show effectiveness against various bacterial strains with minimal inhibitory concentrations (MIC) ranging from 50 μg/mL to 100 μg/mL depending on the specific derivative tested .
Antitumor Activity
The compound has also been evaluated for its cytotoxic effects on tumorigenic cell lines. In vitro studies have shown selective cytotoxicity against certain cancer cell lines while exhibiting lower toxicity towards normal cells. For example:
- EC50 values for related compounds against tumorigenic cell lines were reported as follows:
Comparative Analysis with Similar Compounds
To understand the efficacy of this compound better, it is useful to compare it with other benzothiazole derivatives:
| Compound Name | Structure | Biological Activity | EC50 (ng/mL) |
|---|---|---|---|
| Compound A | Benzothiazole derivative | Antitumor | 32 |
| Compound B | Benzothiazole derivative | Antitumor | 30 |
| Compound C | Benzothiazole derivative | Antitumor | 28 |
Case Studies and Research Findings
Several studies have highlighted the biological importance of benzothiazole derivatives:
- Study on Antimicrobial Activity : A study published in PMC demonstrated that various benzothiazole derivatives exhibited strong antimicrobial properties against both gram-positive and gram-negative bacteria .
- Anticancer Research : Another research article focused on the cytotoxic effects of substituted benzothiazoles against different cancer cell lines, revealing that certain modifications could enhance activity significantly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
